10,11-Dihydro-10,11-Dihydroxy Carbamazepine (Mixture of Isomers)
説明
Molecular Architecture and Stereochemical Configuration
10,11-Dihydro-10,11-dihydroxy carbamazepine (C₁₅H₁₄N₂O₃) is a dihydroxylated metabolite of the anticonvulsant drug carbamazepine. Its molecular structure features a dibenzoazepine core with two hydroxyl groups at positions 10 and 11 of the saturated azepine ring (Figure 1). The compound exists as a mixture of diastereomers due to the presence of two chiral centers at C10 and C11, yielding four possible stereoisomers: (10R,11R), (10S,11S), (10R,11S), and (10S,11R). The trans-configured isomers (10R,11S and 10S,11R) are pharmacologically relevant, as they are primary metabolites formed via epoxide hydrolase-mediated hydrolysis of carbamazepine-10,11-epoxide.
Table 1: Key structural properties of 10,11-dihydro-10,11-dihydroxy carbamazepine
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₅H₁₄N₂O₃ |
| Molecular weight | 270.28 g/mol |
| CAS registry numbers | 176486-10-5 (rac trans), 58955-93-4 ((10S,11S)) |
| Stereoisomers | trans-10,11-diol (major), cis-10,11-diol (minor) |
| Hydrogen bonding capacity | 3 acceptors (amide, two hydroxyls), 3 donors |
Crystallographic studies reveal that the trans-isomers adopt a "butterfly" conformation, with the dibenzazepine core bent at ~120° and hydroxyl groups oriented antiperiplanar to minimize steric strain. Nuclear magnetic resonance (NMR) analyses confirm distinct coupling constants (J = 4.8–5.2 Hz) between H10 and H11 protons in the trans-isomers, contrasting with smaller values (J < 2 Hz) in cis-configured variants.
Comparative Analysis with Parent Compound Carbamazepine
Structurally, 10,11-dihydro-10,11-dihydroxy carbamazepine differs from its parent compound carbamazepine (C₁₅H₁₂N₂O) through:
- Saturation of the azepine ring : The 10,11-dihydro modification eliminates the double bond between C10 and C11.
- Hydroxylation : Addition of two hydroxyl groups at C10 and C11.
- Conformational flexibility : The saturated azepine ring adopts multiple puckered conformations, unlike the planar structure of carbamazepine.
Table 2: Structural and physicochemical comparison with carbamazepine
| Property | Carbamazepine | 10,11-Dihydro-10,11-dihydroxy carbamazepine |
|---|---|---|
| Molecular formula | C₁₅H₁₂N₂O | C₁₅H₁₄N₂O₃ |
| Ring saturation | Unsaturated azepine | Saturated azepine |
| Functional groups | Amide, aromatic rings | Amide, diol, aromatic rings |
| logP (octanol/water) | 2.45 | 1.02 |
| Aqueous solubility | 17.7 mg/L (25°C) | 1,240 mg/L (25°C) |
The dihydroxy metabolite exhibits increased polarity compared to carbamazepine, as evidenced by its higher aqueous solubility and reduced logP value. This polarity shift impacts pharmacological activity; while carbamazepine acts as a sodium channel blocker, the dihydroxy derivative shows reduced anticonvulsant potency but retains affinity for hepatic epoxide hydrolase.
Crystallographic Studies of Polymorphic Forms
10,11-Dihydro-10,11-dihydroxy carbamazepine displays complex polymorphism, with four confirmed crystalline forms (I–IV) characterized by distinct packing motifs and hydrogen-bonding networks:
Table 3: Polymorphic forms and crystallographic parameters
| Form | Space group | Unit cell parameters (Å, °) | Z′ | Hydrogen-bond motif |
|---|---|---|---|---|
| I | P2₁/c | a=5.505, b=9.158, c=24.266 | 1 | N–H⋯O catemers |
| II | Pbca | a=9.059, b=10.316, c=25.053 | 1 | N–H⋯O/N–H⋯π networks |
| III | P 1 | a=5.487, b=9.123, c=24.194 | 2 | Layered N–H⋯O dimers |
| IV | P2₁2₁2₁ | a=8.932, b=10.275, c=24.891 | 1 | Helical N–H⋯O chains |
Form I (monoclinic) and Form II (orthorhombic) dominate under ambient conditions, with Form II exhibiting greater thermodynamic stability due to optimized N–H⋯O interactions (bond length: 2.89 Å vs. 2.94 Å in Form I). Phase transitions occur via localized melting-recrystallization mechanisms, as demonstrated by synchrotron X-ray diffraction studies showing Form III converting to Form I at 182°C through an intermediate liquid phase.
The polymorphs differ in dissolution kinetics, with Form II displaying 23% faster intrinsic dissolution rates than Form I in simulated intestinal fluid (pH 6.8), attributable to its more open crystal lattice. These structural variations underscore the importance of polymorph control in pharmaceutical processing, as different forms may influence metabolite bioavailability during carbamazepine therapy.
特性
CAS番号 |
1217528-81-8 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.29 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: 10,11-Dihydro-10,11-Dihydroxy Carbamazepine can be synthesized through the electrochemical degradation of carbamazepine. This process involves using graphite-PVC as an anode under conditions such as 0.5 g sodium chloride as a supporting electrolyte, 5 V, and 0-60 minutes of electrolysis time in 100 mL of solution . The compound can also be produced through the biotransformation of carbamazepine via a carbamazepine 10,11-epoxide intermediate by epoxide hydrolase .
Industrial Production Methods: The industrial production of 10,11-Dihydro-10,11-Dihydroxy Carbamazepine typically involves the large-scale synthesis of carbamazepine and its subsequent biotransformation or electrochemical degradation to produce the desired metabolite .
化学反応の分析
Types of Reactions: 10,11-Dihydro-10,11-Dihydroxy Carbamazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or halides under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used .
科学的研究の応用
Antiepileptic Properties
10,11-Dihydro-10,11-dihydroxy Carbamazepine has been studied for its role as an active metabolite in the treatment of epilepsy. Oxcarbazepine, which is metabolized into this compound, is used to manage partial seizures either as a monotherapy or adjunct therapy. Monitoring the levels of this metabolite in serum can help optimize therapeutic effects while minimizing toxicity .
Pharmacokinetics and Therapeutic Monitoring
Research indicates that the measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum is crucial for effective treatment outcomes. A study developed a liquid chromatography method for quantifying this metabolite in plasma, demonstrating a linearity range from 1.0 to 50.0 µg/mL with high recovery rates . This method allows for precise monitoring of drug levels, which is essential for patient safety and efficacy.
Potential in Treating Affective Disorders
There is emerging evidence suggesting that derivatives of 10,11-dihydro-10-hydroxy-carbamazepine may be effective in treating affective disorders such as bipolar disorder and depression. A patent describes the use of these compounds for maintaining treatment in patients with mood disorders . The efficacy can be measured through standardized scales like the Young Mania Rating Scale.
Environmental Impact Studies
This compound has also been identified as a marine xenobiotic metabolite, which highlights its relevance in environmental toxicology. Studies have shown its formation in soil and its potential impact on aquatic ecosystems . Understanding its environmental behavior can inform regulatory measures regarding pharmaceutical pollutants.
Data Tables
| Parameter | Value |
|---|---|
| Linearity Range | 1.0 to 50.0 µg/mL |
| Recovery Rate | 101.3% - 110.8% |
| Limit of Quantification | 1.0 µg/mL |
| Intra-assay CV | 2.0% - 7.0% |
| Inter-assay CV | 2.3% - 4.3% |
Case Study: Monitoring Serum Levels
In a clinical study involving patients treated with oxcarbazepine, serum levels of the metabolite were monitored using a validated liquid chromatography method. The results demonstrated a strong correlation with clinical outcomes, emphasizing the importance of therapeutic drug monitoring in optimizing treatment regimens .
Case Study: Environmental Impact Assessment
Research conducted on the presence of carbamazepine metabolites in aquatic environments revealed that 10,11-dihydro-10,11-dihydroxy Carbamazepine can persist in soil and water systems, potentially affecting marine life . This study underscores the need for further investigation into the environmental fate of pharmaceutical compounds.
作用機序
The mechanism of action of 10,11-Dihydro-10,11-Dihydroxy Carbamazepine involves its interaction with molecular targets and pathways related to the anticonvulsant effects of carbamazepine and oxcarbazepine. The compound is believed to exert its effects by modulating voltage-gated sodium channels, thereby stabilizing hyperexcited nerve membranes and inhibiting repetitive neuronal firing . This action helps in controlling seizures and other neurological disorders.
類似化合物との比較
Comparison with Similar Compounds
Carbamazepine (CBZ)
- Pharmacological Activity : CBZ is a first-line antiepileptic drug with efficacy in treating partial seizures, trigeminal neuralgia, and bipolar disorder. Its mechanism involves voltage-gated sodium channel inhibition .
- Metabolism: CBZ undergoes hepatic oxidation to CBZ-E, which is further hydrolyzed to CBZ-DiOH. CBZ has a half-life of 18–65 hours, but this decreases to 10–20 hours when co-administered with enzyme-inducing drugs (e.g., phenobarbital) .
- Environmental Persistence : CBZ is highly persistent in aquatic environments (DT₉₀ > 365 days) and exhibits moderate adsorption in soils (KOC = 83 L·kg⁻¹) .
Carbamazepine-10,11-Epoxide (CBZ-E)
- Pharmacological Activity : CBZ-E retains anticonvulsant activity comparable to CBZ, contributing 10–50% of the parent drug’s therapeutic effects. However, it also shares CBZ’s neurotoxic side effects (e.g., dizziness, ataxia) .
- Metabolism : CBZ-E is metabolized to CBZ-DiOH via epoxide hydrolase. Its plasma concentrations increase when CBZ is co-administered with enzyme inhibitors (e.g., valproic acid) .
- Environmental Behavior: CBZ-E is less persistent than CBZ-DiOH but more bioactive.
10,11-Dihydro-10-Hydroxycarbamazepine (10-OH-CBZ)
- Pharmacological Activity: 10-OH-CBZ, a monohydroxy metabolite, is pharmacologically inactive and primarily excreted as glucuronide conjugates .
- Environmental Behavior : It exhibits lower soil adsorption than CBZ-E and CBZ, with KOC values ranking: 3OH-CBZ > CBZ > CBZ-E > 10-OH-CBZ .
3-Hydroxycarbamazepine (3OH-CBZ)
- Pharmacological Activity: Limited data exist, but it is presumed inactive.
Key Comparative Data
Research Findings and Implications
Pharmacological Inactivity of CBZ-DiOH
CBZ-DiOH lacks anticonvulsant or neurotoxic effects in murine models due to poor blood-brain barrier penetration . This contrasts sharply with CBZ-E, which contributes to both therapeutic and adverse effects .
Environmental Significance
- CBZ-DiOH is detected at concentrations 3-fold higher than CBZ in wastewater and surface water, highlighting its persistence .
- Its polar structure (two hydroxyl groups) reduces soil adsorption, enhancing mobility into aquatic systems .
Analytical Challenges
CBZ-DiOH is separable from CBZ and CBZ-E via reversed-phase HPLC (resolution >10.0) and quantified using LC-MS/MS with detection limits of 0.8–4.8 pg .
生物活性
10,11-Dihydro-10,11-dihydroxy carbamazepine (CBZ-diol) is a significant metabolite of carbamazepine (CBZ), an established antiepileptic drug. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and minimizing adverse effects. This article reviews the biological activity of CBZ-diol, including its pharmacokinetics, mechanisms of action, and clinical implications.
Chemical Structure and Properties
10,11-Dihydro-10,11-dihydroxy carbamazepine is characterized by its dihydroxy groups at the 10 and 11 positions of the carbamazepine structure. Its chemical formula is with a molecular weight of approximately 270.288 g/mol. The compound exists as a mixture of isomers, which may influence its biological activity.
Pharmacokinetics
The pharmacokinetic profile of CBZ-diol is influenced by its formation from carbamazepine through metabolic pathways primarily involving cytochrome P450 enzymes. The conversion from carbamazepine to CBZ-diol occurs via the epoxide intermediate (carbamazepine-10,11-epoxide), which is then hydrolyzed to form CBZ-diol .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Slow and incomplete |
| Bioavailability | Approximately 1 |
| Protein binding | ~75% |
| Half-life | Varies; typically 12-24 hours |
| Metabolism | Hepatic via CYP3A4 |
CBZ-diol exhibits anticonvulsant properties similar to those of its parent compound, carbamazepine. It acts primarily by stabilizing inactive states of voltage-gated sodium channels, thereby reducing neuronal excitability and preventing seizure propagation . Additionally, it has been suggested that CBZ-diol may have neuroprotective effects due to its ability to modulate neurotransmitter release and reduce oxidative stress in neuronal cells .
Biological Activity in Clinical Studies
Clinical studies have demonstrated the importance of monitoring CBZ-diol levels to optimize therapeutic outcomes in patients treated with carbamazepine. For instance, a study showed that the steady-state serum CBZ-diol concentration correlates with enzyme induction and can serve as a sensitive indicator for adjusting dosages in patients .
Case Study: Monitoring CBZ-Diol Levels
A retrospective analysis involving 53 adults and 16 children assessed the serum levels of CBZ-diol alongside other metabolites. The results indicated that fluctuations in CBZ-diol levels were less pronounced compared to those of carbamazepine itself, suggesting a more stable pharmacokinetic profile .
Toxicity and Side Effects
While generally well-tolerated, elevated levels of CBZ-diol can lead to side effects similar to those associated with carbamazepine, including dizziness, drowsiness, and potential hematological abnormalities such as leukopenia . Monitoring both carbamazepine and its metabolites is essential for minimizing adverse effects.
Summary of Research Findings
Recent research highlights the following key findings regarding the biological activity of 10,11-Dihydro-10,11-Dihydroxy Carbamazepine:
- Anticonvulsant Efficacy : Demonstrated efficacy comparable to carbamazepine in managing seizures.
- Metabolic Pathway : Formed from carbamazepine via hydrolysis of the epoxide metabolite.
- Clinical Monitoring : Steady-state serum levels serve as indicators for therapeutic adjustments.
- Safety Profile : Generally safe but requires monitoring due to potential side effects.
Q & A
Q. How to validate a novel LC-MS/MS method for simultaneous quantification of isomers and metabolites?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
